3-Methyl-1-(oxolan-2-yl)butan-2-one
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Overview
Description
3-Methyl-1-(oxolan-2-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.23 g/mol . It is also known by its IUPAC name, 3-methyl-1-tetrahydro-2-furanyl-2-butanone . This compound is a liquid at room temperature and is used in various research and industrial applications.
Preparation Methods
The synthesis of 3-Methyl-1-(oxolan-2-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with oxirane (ethylene oxide) under acidic or basic conditions . The reaction proceeds through the nucleophilic addition of the oxirane to the carbonyl group of the 3-methyl-2-butanone, followed by ring-opening of the oxirane to form the oxolan-2-yl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts to increase the reaction rate and yield, as well as purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
3-Methyl-1-(oxolan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
3-Methyl-1-(oxolan-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. Additionally, it serves as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(oxolan-2-yl)butan-2-one depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function. The molecular targets and pathways involved are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
3-Methyl-1-(oxolan-2-yl)butan-2-one can be compared with similar compounds such as:
3-Methyl-2-butanone: A simpler ketone that lacks the oxolan-2-yl group.
2-Methyl-1-(oxolan-2-yl)propan-2-one: A structurally similar compound with a different alkyl group.
4-Methyl-1-(oxolan-2-yl)butan-2-one: Another similar compound with a different position of the methyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-1-(oxolan-2-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(10)6-8-4-3-5-11-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDQIOSDZRHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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